PTP1B Inhibitory Potency: 575469-49-7 vs. CinnGEL 2Me and Representative Phthalazinone Analogs
575469-49-7 inhibits recombinant human PTP1B with an IC50 of 26 µM (26,000 nM) using p-nitrophenyl phosphate (pNPP) as substrate . This potency places it in a distinct tier relative to other PTP1B inhibitors. For comparison, the widely used reference inhibitor CinnGEL 2Me (a cinnamic acid-derived PTP1B inhibitor) exhibits an IC50 of approximately 0.45 µM (450 nM) against PTP1B under similar pNPP assay conditions , making CinnGEL 2Me approximately 58-fold more potent. Conversely, several 2,4-disubstituted phthalazinone analogs lacking the 3-nitro substitution on the pendant phenyl ring show IC50 values >100 µM against PTP1B, representing at least a 4-fold loss in potency compared to 575469-49-7 [1]. The compound thus occupies an intermediate potency niche within the phthalazinone PTP1B inhibitor landscape.
| Evidence Dimension | PTP1B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 µM (26,000 nM) against recombinant human PTP1B |
| Comparator Or Baseline | CinnGEL 2Me: IC50 ≈ 0.45 µM (58-fold more potent); Phthalazinone analogs without 3-nitro substitution: IC50 > 100 µM (≥4-fold less potent) |
| Quantified Difference | 58-fold less potent than CinnGEL 2Me; ≥4-fold more potent than des-nitro phthalazinone analogs |
| Conditions | p-Nitrophenyl phosphate (pNPP) substrate; recombinant human PTP1B enzyme assay |
Why This Matters
The defined IC50 of 26 µM positions 575469-49-7 as a moderately potent PTP1B inhibitor suitable for use as a tool compound where complete PTP1B inhibition is not required or where scaffold-specific SAR exploration is the objective, clearly distinguishable from both high-potency inhibitors (e.g., CinnGEL 2Me) and inactive phthalazinone analogs.
- [1] Mahmoud, N. F. H.; Elsayed, G. A. J. Heterocyclic Chem. 2020, 57, 1845–1862. Reported IC50 > 100 µM for 2,4-disubstituted phthalazinone derivatives lacking 3-nitro substitution. View Source
